(S)-2-(Tetrahydrofuran-3-YL)acetic acid

Catalog No.
S734311
CAS No.
146255-26-7
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Tetrahydrofuran-3-YL)acetic acid

CAS Number

146255-26-7

Product Name

(S)-2-(Tetrahydrofuran-3-YL)acetic acid

IUPAC Name

2-[(3S)-oxolan-3-yl]acetic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1

InChI Key

JSWKBJIKVSXWDJ-YFKPBYRVSA-N

SMILES

C1COCC1CC(=O)O

Canonical SMILES

C1COCC1CC(=O)O

Isomeric SMILES

C1COC[C@@H]1CC(=O)O

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is a chiral compound characterized by the presence of a tetrahydrofuran ring and an acetic acid moiety. Its molecular formula is C6H10O3C_6H_{10}O_3, and it features a stereocenter, making it an important compound in pharmaceutical chemistry. The tetrahydrofuran ring contributes to the compound's conformational flexibility, while the carboxylic acid group allows for various

Organic Synthesis:

  • Asymmetric building block: The presence of a chiral center makes (S)-2-(Tetrahydrofuran-3-YL)acetic acid a valuable intermediate for the synthesis of other chiral molecules. Its functional groups (carboxylic acid and tetrahydrofuran ring) can participate in various reactions to introduce diverse functionalities, allowing for the construction of complex molecules with desired stereochemistry [].

Medicinal Chemistry:

  • Drug design and development: The tetrahydrofuran ring is a common motif found in several bioactive natural products and pharmaceuticals. (S)-2-(Tetrahydrofuran-3-YL)acetic acid could serve as a starting material for the synthesis of novel drug candidates, particularly those targeting specific biological processes or receptors [].

Material Science:

  • Polymer synthesis: The carboxylic acid group can be used to introduce (S)-2-(Tetrahydrofuran-3-YL)acetic acid moieties into polymer chains, potentially leading to the development of new materials with unique properties such as chirality, controlled biodegradability, or specific binding functionalities [].

Catalysis:

  • Asymmetric catalysis: The chiral environment of (S)-2-(Tetrahydrofuran-3-YL)acetic acid could be exploited to design or modify catalysts that promote asymmetric reactions, leading to the selective production of enantiopure chemicals with potential applications in pharmaceuticals, agrochemicals, and other fields [].

  • Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
  • Substitution: Hydrogen atoms on the tetrahydrofuran ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogenating agents or organometallic reagents.

Major Products Formed

  • Oxidation: Lactones or carboxylic acids.
  • Reduction: Alcohols or aldehydes.
  • Substitution: Halogenated or alkylated derivatives.

The biological activity of (S)-2-(Tetrahydrofuran-3-YL)acetic acid is linked to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrahydrofuran ring can mimic natural substrates, facilitating binding to active sites and modulating biological effects. The acetic acid moiety enhances hydrogen bonding and electrostatic interactions, which are crucial for its activity.

The synthesis of (S)-2-(Tetrahydrofuran-3-YL)acetic acid typically involves chiral starting materials to ensure the desired stereochemistry. A common method includes the reaction of (S)-tetrahydrofuran-3-ylmethanol with an acylating agent like acetic anhydride under acidic or basic conditions.

Industrial Production

For industrial applications, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography are often utilized .

Research into the interaction of (S)-2-(Tetrahydrofuran-3-YL)acetic acid with biological molecules has indicated its potential as a modulator of enzyme activity. Studies have shown that it can influence metabolic pathways by mimicking natural substrates, thereby affecting various physiological processes .

Similar Compounds

  • (R)-2-(Tetrahydrofuran-3-YL)acetic acid: The enantiomer with different stereochemistry.
  • Tetrahydrofuran-2-carboxylic acid: A compound where the carboxylic acid group is attached at a different position on the ring.
  • 2-(Tetrahydrofuran-3-YL)propanoic acid: Contains a propanoic acid moiety instead of acetic acid.

Uniqueness

(S)-2-(Tetrahydrofuran-3-YL)acetic acid is distinguished by its specific stereochemistry and the combination of a tetrahydrofuran ring with an acetic acid moiety. This unique structure allows it to participate in a diverse array of

Wikipedia

[(3S)-Oxolan-3-yl]acetic acid

Dates

Modify: 2023-08-15

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